(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide
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Overview
Description
(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound that features a furan ring, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the furan, thiophene, and pyrazole rings through various condensation reactions, often using reagents such as acetic anhydride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. It is also used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide can be compared with other compounds containing furan, thiophene, and pyrazole rings, such as:
- (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-yl)ethyl]prop-2-enamide
- (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-yl)propyl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-19-12(10-14(18-19)15-5-3-9-22-15)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHWWZWDMVCI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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